N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a butynyl chain, and a trifluoromethyl-substituted benzenesulfonamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Attachment of the Butynyl Chain: The butynyl chain is introduced via alkylation reactions, often using alkynyl halides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the butynyl chain, converting it to a butenyl or butyl chain.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Butenyl or butyl derivatives.
Substitution Products: Various substituted benzenesulfonamides.
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrrolidine ring and butynyl chain contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a trifluoromethyl group.
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-nitrobenzenesulfonamide: Features a nitro group in place of the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethyl)benzenesulfonamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c16-15(17,18)13-5-7-14(8-6-13)23(21,22)19-9-1-2-10-20-11-3-4-12-20/h5-8,19H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNTYTXLSUGCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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